molecular formula C10H19Cl2N3S B12420703 Pramipexole (N-Propyl-3,3,3-d3) (dihydrochloride)

Pramipexole (N-Propyl-3,3,3-d3) (dihydrochloride)

Cat. No.: B12420703
M. Wt: 287.27 g/mol
InChI Key: QMNWXHSYPXQFSK-XQQJYEBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pramipexole dihydrochloride, chemically designated as (S)-4,5,6,7-tetrahydro-N⁶-propyl-2,6-benzothiazole-diamine dihydrochloride monohydrate (Figure 1), is a non-ergot dopamine agonist primarily used to treat Parkinson’s disease (PD) and restless legs syndrome (RLS) . Its molecular formula is C₁₀H₂₁Cl₂N₃O₄S (MW: 302.27 g/mol), and it exhibits high solubility in water (1.4 × 10⁻¹ mg/mL) and methanol .

Key pharmacokinetic (PK) properties include rapid absorption (Tₘₐₓ: 2–3 hours for immediate-release) and linear dose proportionality. Its elimination half-life (t₁/₂) ranges from 8–12 hours, necessitating multiple daily doses for immediate-release formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pramipexole (N-Propyl-3,3,3-d3) (dihydrochloride) involves the incorporation of deuterium atoms into the pramipexole moleculeThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Key Reaction Pathway

  • Alkylation of Precursor :
    The primary intermediate, (S)-(-)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, undergoes N-propylation using deuterated alkylating agents (e.g., n-propyl-3,3,3-d3 bromide or p-toluenesulfonate). This step selectively introduces the deuterated propyl group ( ).

    • Reagents : Deuterated n-propyl bromide, n-propyl p-toluenesulfonate.

    • Solvents : N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP).

    • Conditions : Reaction proceeds without a base, enabling precipitation of the monoalkylated product as a salt ( ).

  • Reduction of Precursor :
    The precursor 2-amino-6-propionylamino-4,5,6,7-tetrahydrobenzothiazole is reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) to yield the amine intermediate ( ).

Alkylation Process Optimization

The choice of alkylating agent and solvent significantly impacts yield and purity:

Alkylating Agent Solvent Product Salt Yield
n-Propyl-3,3,3-d3 bromideNMPPramipexole hydrobromide-d3>85%
n-Propyl-3,3,3-d3 tosylateDMFPramipexole p-toluenesulfonate-d3>90%
n-Propyl-3,3,3-d3 chlorideDMFPramipexole hydrochloride-d3>80%

Data derived from patent WO2007075095A1 ( ).

Reduction Reactions

The reduction of the carbonyl group in the precursor is critical for forming the amine backbone:

Reducing Agent Solvent Temperature Conversion Efficiency
NaBH₄THF25°C92%
LiAlH₄THF0°C → 25°C98%

Source: EvitaChem technical data ().

Salt Formation and Purification

The final dihydrochloride salt is formed via acidification:

  • Step 1 : Isolated pramipexole-d3 base is treated with HCl in ethanol or water.

  • Step 2 : Crystallization from alcohol-water mixtures yields >99.5% pure pramipexole (N-Propyl-3,3,3-d3) dihydrochloride ( ).

Structural Modifications and Reactivity

  • Deuterium Effect : The deuterated propyl group alters metabolic stability without affecting receptor binding kinetics ( ).

  • Selective Dopamine Agonism : The thiazole ring and amine groups mediate binding to D<sub>3</sub> receptors (K<sub>i</sub> = 0.5 nM), with minimal D<sub>2</sub> affinity (K<sub>i</sub> = 3.9 nM) ( ).

Stability Under Reaction Conditions

  • Thermal Stability : Decomposes above 200°C, with no degradation observed during standard synthesis (<100°C) ( ).

  • pH Sensitivity : Stable in acidic conditions (pH 2–4) but hydrolyzes in alkaline environments ( ).

Scientific Research Applications

Pharmacokinetics

Pramipexole exhibits linear pharmacokinetics:

  • Absorption: Rapid absorption with peak plasma concentrations occurring approximately 2 hours post-administration.
  • Bioavailability: Greater than 90%, indicating high absorption efficiency.
  • Volume of Distribution: Approximately 500 L, suggesting extensive tissue distribution.
  • Half-Life: Approximately 8 hours in healthy adults; around 12 hours in elderly populations .

Parkinson's Disease

Pramipexole is utilized as both monotherapy and an adjunct to levodopa therapy. Studies indicate that it can reduce the required dosage of levodopa by about 30%, thus minimizing associated side effects such as dyskinesia . Clinical trials have demonstrated significant improvements in motor function and quality of life among patients with advanced Parkinson's disease .

Restless Legs Syndrome

Approved for this indication in 2006, pramipexole has shown effectiveness in alleviating symptoms associated with restless legs syndrome, improving sleep quality and reducing discomfort during periods of inactivity .

Other Potential Applications

Emerging research indicates potential applications beyond its approved uses:

  • Bipolar Depression: Studies suggest pramipexole may benefit patients with bipolar disorder by enhancing mood stability through dopaminergic stimulation .
  • Treatment-Resistant Depression: Case reports indicate efficacy in treatment-resistant depression, particularly when combined with other medications like selegiline .
  • Pain Management: Recent findings suggest pramipexole may mitigate morphine tolerance and withdrawal symptoms, indicating a role in pain management strategies .

Case Studies and Research Findings

Several clinical studies have explored pramipexole's effectiveness across various conditions:

Study ReferenceConditionFindings
Advanced Parkinson's DiseaseSignificant improvement in tremor scores (48% vs. 13% placebo).
Restless Legs SyndromeEnhanced sleep quality and symptom relief.
Bipolar DepressionPositive outcomes reported; further studies recommended.
Pain ManagementReduced morphine tolerance; potential for improved analgesic effects post-withdrawal.

Mechanism of Action

Pramipexole (N-Propyl-3,3,3-d3) (dihydrochloride) exerts its effects by acting as a dopamine receptor agonist. It has a high affinity for the D2 and D3 subtypes of dopamine receptors, which are involved in the regulation of movement and coordination. By stimulating these receptors, the compound helps alleviate the symptoms of Parkinson’s disease and RLS. Additionally, it has been shown to reduce mitochondrial reactive oxygen species (ROS) production and inhibit apoptotic pathways, contributing to its neuroprotective effects .

Comparison with Similar Compounds

Formulations of Pramipexole Dihydrochloride

Pramipexole dihydrochloride is formulated in various delivery systems to optimize bioavailability, stability, and dosing frequency.

Table 1: Pharmacokinetic Comparison of Pramipexole Formulations

Formulation Tₘₐₓ (h) Cₘₐₓ (ng/mL) AUC₀–∞ (ng·h/mL) t₁/₂ (h) Bioequivalence Reference
Immediate-Release (IR) 2–3 4.2–5.8 35–45 8–12
Extended-Release (ER) 6–8 2.9–3.5 40–50 12–14 Yes vs. Sifrol®
Liposomal (Transdermal) 8–10 1.8–2.2 50–60 18–24 N/A
Nanoparticles (PLGA) 4–6 3.5–4.0 55–65 10–12 N/A

Key Findings :

  • Extended-Release (ER) Tablets : Exhibit delayed Tₘₐₓ and comparable AUC to IR, supporting once-daily dosing. A bioequivalence study (0.375 mg ER) confirmed equivalence between test (Yangtze River) and reference (Sifrol®) formulations under fasted/fed conditions in Chinese subjects .
  • Nanoparticles: Improve entrapment efficiency (85–90%) and stability, offering controlled release .

Enantiomeric Comparison: (S)-Pramipexole vs. (R)-Pramipexole

The (S)-enantiomer is the therapeutically active form, while the (R)-enantiomer is an impurity with negligible receptor activity. Analytical methods (e.g., HPLC with polysaccharide-derived columns) achieve baseline separation, ensuring enantiomeric purity >99.9% in commercial tablets .

Impurity Profiles

Pramipexole formulations may contain impurities such as pramipexole-mannose and pramipexole-ribose adducts, formed via Maillard reactions with excipients like mannitol.

Table 2: Common Impurities in Pramipexole Formulations

Impurity Source Receptor Affinity (vs. Pramipexole) Risk Level
BI-II 546 CL Synthesis intermediate Not reported Low
BI-II 751 xx Degradation product Not reported Moderate
Pramipexole-mannose Excipient interaction <10% Low
Pramipexole-ribose Excipient interaction <10% Low

Analytical Method Comparison

Method Linear Range (µg/mL) Accuracy (%) Sensitivity (LOD) Application Reference
UV Spectrophotometry 15–75 98.35 ± 0.55 0.5 µg/mL Bulk drug, tablets
HPLC-UV 10–80 99.2 ± 1.1 0.2 µg/mL Impurity profiling
LC-MS/MS 1–100 99.8 ± 0.3 0.05 µg/mL Pharmacokinetic studies

Biological Activity

Pramipexole (N-Propyl-3,3,3-d3) (dihydrochloride) is a selective dopamine receptor agonist primarily used in the treatment of Parkinson's disease (PD) and restless legs syndrome (RLS). This article explores its biological activity, including mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

Pramipexole exhibits a high affinity for dopamine receptors, particularly the D2 and D3 subtypes. It is classified as a non-ergot dopamine agonist, which differentiates it from older dopamine therapies that often have more side effects. The compound's selectivity for the D3 receptor is significant, as it shows a Ki value of 0.5 nM for D3 compared to higher values for D2 subtypes (3.3 nM for D2S and 3.9 nM for D2L) . This selective binding profile suggests that pramipexole may have unique therapeutic advantages in treating PD symptoms.

Pharmacokinetics

Pramipexole has a high bioavailability of over 90%, indicating efficient absorption when administered orally. It reaches peak plasma concentrations within approximately 2 hours post-dose . The drug is extensively distributed throughout the body with a volume of distribution around 500 L and shows minimal protein binding at about 15% . Importantly, pramipexole undergoes little metabolism in humans and is primarily excreted unchanged via the kidneys .

Parkinson's Disease

Clinical studies have demonstrated that pramipexole significantly improves motor function in patients with PD. A double-blind placebo-controlled trial involving 354 patients showed that pramipexole reduced Unified Parkinson’s Disease Rating Scale (UPDRS) scores by approximately 30% and decreased "off" times by about 2.5 hours daily at doses starting from 0.75 mg/day .

Table 1: Clinical Efficacy of Pramipexole in Parkinson's Disease

Study TypeSample SizeDose RangeUPDRS ImprovementOff Time Reduction
Double-blind placebo-controlled3540.75 - 4.5 mg/day~30%~2.5 hours/day
Long-term follow-up50Variable40% effectiveNot specified

Restless Legs Syndrome

In the context of RLS, pramipexole has been shown to be effective over long periods. A cohort study indicated that patients maintained treatment for an average of eight years, reporting varying degrees of efficacy: completely effective in 40% and partially effective in 58% .

Safety Profile

While pramipexole is generally well-tolerated, side effects can occur. Common adverse effects include nausea, insomnia, constipation, somnolence, and visual hallucinations. A study noted that peripheral edema was observed in some patients receiving pramipexole therapy; however, symptoms often improved after discontinuation or dose adjustment .

Table 2: Common Adverse Effects of Pramipexole

Side EffectIncidence (%)
Nausea~20
Insomnia~15
Constipation~10
Somnolence~10
Visual Hallucinations~8

Neuroprotective Properties

Emerging evidence suggests that pramipexole may possess neuroprotective properties beyond its dopaminergic activity. Preclinical studies indicate that it may reduce oxidative stress by minimizing dopamine turnover and stimulating autoreceptors . These properties could contribute to its therapeutic effects in neurodegenerative conditions like PD.

Case Studies

A notable case study involved a patient who developed peripheral edema after starting pramipexole therapy but experienced significant improvement upon tapering off the medication. This highlights the importance of monitoring side effects during treatment .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying pramipexole dihydrochloride in pharmaceutical formulations?

Reverse-phase HPLC with a C18 column (250 × 4.6 mm, 5 µm) and UV detection at 249–280 nm is widely used. Mobile phases typically include acetonitrile and ammonium bicarbonate buffer, adjusted for enantiomeric separation using polysaccharide-based chiral stationary phases (CSPs) . Validation follows ICH Q2(R1) guidelines, including linearity (0.1–20 µg/mL), accuracy (98–102%), and precision (RSD <2%) . Spectrophotometric methods using mixed hydrotropic agents (e.g., urea and sodium citrate) can also quantify the compound with LOQ values of 0.05 µg/mL .

Q. How is the enantiomeric purity of pramipexole dihydrochloride assessed?

Enantiomeric impurities (e.g., (R)-pramipexole) are detected via HPLC with cellulose-based CSPs (e.g., Chiralpak IC-3) and organic-aqueous mobile phases containing 0.1% diethylamine. The method achieves resolution >2.0 and quantifies impurities down to 0.1% . For deuterated analogs (e.g., N-Propyl-3,3,3-d3), LC-MS/MS with weak cation exchange solid-phase extraction eliminates matrix effects in biological samples .

Q. What synthetic routes are used to produce (S)-pramipexole dihydrochloride?

The synthesis involves chiral resolution of intermediates, such as (S)-2-amino-4,5,6,7-tetrahydrobenzothiazole, followed by N-propylation. Final purification uses acetone recrystallization to achieve >99.5% purity, confirmed by chiral HPLC and optical rotation ([α]D²⁰ = -62° to -65°) .

Advanced Research Questions

Q. What strategies enhance the transdermal delivery of pramipexole dihydrochloride?

Cationic flexible liposomes composed of phospholipids (e.g., DSPC) and edge activators (e.g., sodium cholate) improve permeation. These formulations increase bioavailability by 2.5-fold in preclinical models, with sustained release over 24 hours .

Q. How are deuterium-labeled analogs like N-Propyl-3,3,3-d3 utilized in pharmacokinetic studies?

Deuterated pramipexole is used as an internal standard in LC-MS/MS to quantify parent drug metabolism. Mouse plasma and tissue samples are processed via weak cation exchange SPE, achieving LODs of 0.1 ng/mL. This method avoids lipid matrix interference and tracks deuterium retention in vivo .

Q. What methodologies address impurity profiling in pramipexole dihydrochloride monohydrate?

Impurities such as (R)-enantiomers, despropyl derivatives, and dimers are identified using HPLC-MS with polysaccharide CSPs. For example, (R)-enantiomer quantification requires a calibration curve (0.05–5 µg/mL) and method validation per ICH guidelines .

Q. How do researchers validate dopamine receptor binding assays for pramipexole?

Radioligand displacement assays using [³H]-spiperone (D2/D3 receptors) in striatal membranes determine Ki values. Pramipexole shows subnanomolar affinity for D3 receptors (Ki = 0.5 nM), with selectivity over D2 (2.2 nM) and D4 (5.1 nM) receptors .

Q. Methodological Notes

  • Validation Parameters : Include linearity (R² >0.999), intraday/interday precision (CV <5%), and recovery (95–105%) for regulatory compliance .
  • Storage Conditions : Deuterated analogs require storage at -20°C to prevent deuterium exchange .
  • Formulation Stability : Extended-release tablets (e.g., 4.5 mg) are assessed for dissolution profiles in pH 6.8 buffers using USP Apparatus II .

Properties

Molecular Formula

C10H19Cl2N3S

Molecular Weight

287.27 g/mol

IUPAC Name

(6S)-6-N-(3,3,3-trideuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride

InChI

InChI=1S/C10H17N3S.2ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H/t7-;;/m0../s1/i1D3;;

InChI Key

QMNWXHSYPXQFSK-XQQJYEBGSA-N

Isomeric SMILES

[2H]C([2H])([2H])CCN[C@H]1CCC2=C(C1)SC(=N2)N.Cl.Cl

Canonical SMILES

CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.